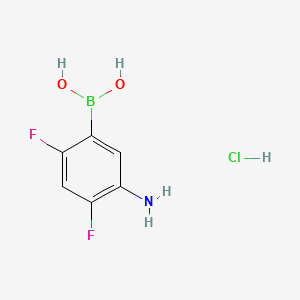

5-Amino-2,4-difluorophenylboronic acid, HCl

Description

Properties

IUPAC Name |

(5-amino-2,4-difluorophenyl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BF2NO2.ClH/c8-4-2-5(9)6(10)1-3(4)7(11)12;/h1-2,11-12H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKZXGNYHOUDRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)F)N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681744 | |

| Record name | (5-Amino-2,4-difluorophenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-76-1 | |

| Record name | Boronic acid, B-(5-amino-2,4-difluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Amino-2,4-difluorophenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2,4-difluorophenylboronic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2,4-difluorophenylboronic acid, HCl typically involves the reaction of 5-amino-2,4-difluorophenylboronic acid with hydrochloric acid. The process may include steps such as halogenation, amination, and boronation under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical reactions using automated systems to maintain precision and consistency. The use of advanced purification techniques ensures high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2,4-difluorophenylboronic acid, HCl undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding boronic acids or esters.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki–Miyaura coupling reactions.

Major Products: The major products formed from these reactions include various boronic acid derivatives, amines, and substituted aromatic compounds .

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules. The presence of fluorine substituents enhances reactivity and selectivity, making it suitable for synthesizing pharmaceuticals and agrochemicals .

Medicinal Chemistry

5-Amino-2,4-difluorophenylboronic acid hydrochloride has shown promise in medicinal chemistry due to its ability to inhibit various biological targets. For instance:

- Anticancer Activity : Studies have indicated that derivatives of this compound can act against cancer cell lines by targeting specific pathways involved in tumor growth .

- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities, demonstrating potential as a lead compound for developing new antibiotics .

Materials Science

In materials science, this boronic acid derivative is utilized in the development of:

- Covalent Organic Frameworks (COFs) : These frameworks are important for gas storage and separation applications due to their high surface area and tunable porosity .

- Sensors : The compound's ability to form complexes with various analytes makes it useful in sensor technology for detecting biomolecules like glucose and dopamine .

Case Study 1: Synthesis of Anticancer Agents

A study investigated the synthesis of a series of compounds derived from 5-amino-2,4-difluorophenylboronic acid hydrochloride. These derivatives were tested against multiple cancer cell lines, showing significant inhibition of cell proliferation. The most effective compounds were further analyzed for their mechanism of action, revealing the potential for developing new anticancer therapies.

Case Study 2: Development of Fluorescent Sensors

Researchers developed fluorescent sensors using 5-amino-2,4-difluorophenylboronic acid hydrochloride to detect fluoride ions in aqueous solutions. The sensors exhibited high sensitivity and selectivity, demonstrating the compound's utility in environmental monitoring and safety applications.

Table 1: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Used in Suzuki-Miyaura cross-coupling reactions | Effective for forming C-C bonds |

| Medicinal Chemistry | Anticancer and antimicrobial properties | Potential lead compounds identified |

| Materials Science | Development of COFs and sensors | High surface area; sensitive detection |

| Compound Derivative | Target Disease | Activity Level |

|---|---|---|

| Compound A (derived from boronic acid) | Cancer | Significant inhibition |

| Compound B (derived from boronic acid) | Bacterial infection | Moderate activity |

Mechanism of Action

The mechanism of action of 5-Amino-2,4-difluorophenylboronic acid, HCl involves its ability to form stable complexes with various molecular targets. In Suzuki–Miyaura coupling reactions, the compound acts as a nucleophile, transferring its boron moiety to a palladium catalyst, facilitating the formation of carbon-carbon bonds . This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared with structurally related boronic acids used in agglomerated vesicle technology (AVTs) for insulin delivery (Table 1). Key structural variations include substituent positions, electronic effects, and functional groups:

Table 1: Structural and Functional Comparison

| Compound Name | Substituents | Key Functional Groups |

|---|---|---|

| 5-Amino-2,4-difluorophenylboronic acid | 2-F, 4-F, 5-NH₂ | Boronic acid, electron-withdrawing F |

| 3-Aminophenylboronic acid | 3-NH₂ | Boronic acid, no halogens |

| 3-Fluoro-4-aminomethylphenylboronic acid | 3-F, 4-CH₂NH₂ | Boronic acid, F, aminomethyl |

| 4-Aminocarbonylphenylboronic acid | 4-CONH₂ | Boronic acid, carbonylamide |

Performance in Insulin Delivery Systems

Data from AVT studies () reveal differences in optimal preparation conditions and insulin release kinetics:

Table 2: AVT Performance Metrics

- Key Findings: Electron-Withdrawing Effects: Fluorine substituents (e.g., in 5-Amino-2,4-difluorophenylboronic acid) reduce the pKa of the boronic acid, enhancing its binding to glucose at physiological pH but causing rapid insulin release due to weaker complexation . Aminomethyl vs. Amino Groups: 3-Fluoro-4-aminomethylphenylboronic acid exhibits similar release kinetics to the 5-amino-2,4-difluoro derivative, suggesting that both fluorine and amine positioning influence binding dynamics. Stability vs. Responsiveness: 4-Aminocarbonylphenylboronic acid requires a higher boronic acid ratio (1:20) for AVT formation but provides sustained release, making it preferable for prolonged therapeutic effects.

Commercial Availability and Purity

- 5-Amino-2,4-difluorophenylboronic acid, HCl is available at 95% purity (Combi-Blocks, BB-8364) .

- 3-Aminophenylboronic acid is commercially accessible (e.g., Sigma-Aldrich) but lacks fluorination, limiting its use in environments requiring strong glucose binding .

Research Implications and Challenges

- Advantages of Fluorination: The fluorine atoms in 5-Amino-2,4-difluorophenylboronic acid enhance glucose sensitivity but necessitate careful formulation to mitigate burst-release effects.

- Trade-offs in Design : Compounds with electron-withdrawing groups (e.g., F, carbonyl) prioritize responsiveness over stability, whereas those with electron-donating groups (e.g., NH₂) offer balanced release profiles.

- Synthetic Complexity : Fluorinated boronic acids often require specialized synthesis routes, impacting cost and scalability .

Biological Activity

5-Amino-2,4-difluorophenylboronic acid, HCl (CAS No. 1072952-05-6) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and therapeutic applications. This compound's structure, characterized by the presence of amino and difluoro substituents, influences its reactivity and biological interactions.

- Molecular Formula : CHBFNO

- Molecular Weight : 172.93 g/mol

- CAS Number : 1072952-05-6

The biological activity of 5-amino-2,4-difluorophenylboronic acid is largely attributed to its ability to form reversible covalent bonds with diols, a property common to boronic acids. This interaction is critical in the inhibition of certain enzymes, particularly those involved in bacterial resistance mechanisms.

Antimicrobial Activity

Recent studies have demonstrated that boronic acids can exhibit significant antimicrobial properties. For instance, research indicates that 5-amino-2,4-difluorophenylboronic acid shows promising activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest a comparable efficacy to established antibiotics.

Table 1: Antimicrobial Activity of Boronic Acids

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 5-Amino-2,4-difluorophenylboronic acid | Escherichia coli | < 10 |

| Bacillus cereus | < 5 | |

| Candida albicans | Moderate |

Case Studies

- Inhibition of Leucyl-tRNA Synthetase : A study explored the binding affinity of various phenylboronic acids to leucyl-tRNA synthetase (LeuRS) in Candida albicans. The results indicated that 5-amino-2,4-difluorophenylboronic acid could inhibit LeuRS effectively, which is crucial for protein synthesis in fungi .

- Antitrypanosomal Activity : Although primarily focused on related compounds, the structural similarities between boronic acids suggest potential activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. The compound's ability to penetrate biological membranes may enhance its therapeutic profile against such pathogens .

Research Findings

Several studies have highlighted the significance of fluorine substitution in enhancing the biological activity of boronic acids. The presence of fluorine atoms increases acidity and lipophilicity, which may improve cellular uptake and interaction with biological targets .

Q & A

Q. What are the standard synthetic routes for preparing 5-Amino-2,4-difluorophenylboronic acid, HCl?

Answer: The synthesis typically involves halogenation and boronation steps. A common approach is:

Halogen-directed boronation : Start with a fluorinated aniline derivative. For example, 2,4-difluoroaniline can undergo diazotization followed by borylation using bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis .

Acidification : The resulting boronic acid is treated with HCl to form the hydrochloride salt.

Purity is ensured via recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluting with dichloromethane/methanol) .

Q. How is the purity of this compound assessed in research settings?

Answer:

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using a C18 column with UV detection at 254 nm. A purity threshold of >98% is typical for research-grade material .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR confirm structural integrity. Key signals include the aromatic protons (δ 6.8–7.2 ppm) and fluorine substituents (δ -110 to -120 ppm for meta/para-F) .

- Elemental Analysis : Validates C, H, N, and B content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound as a boron reagent?

Answer:

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for electron-deficient aryl boronic acids. Lower catalyst loading (1–2 mol%) reduces side reactions .

- Base Optimization : Test K₂CO₃ or CsF in THF/H₂O mixtures. For sterically hindered substrates, CsF improves coupling efficiency by stabilizing the borate intermediate .

- Temperature Control : Reactions at 60–80°C balance yield and decomposition. Monitor via TLC or in situ IR for boronic acid stability .

Q. What are the common sources of variability in NMR data for this compound, and how can they be resolved?

Answer:

- Solvent Effects : Deuterated DMSO or CDCl₃ may shift proton signals. For consistent ¹H NMR, use D₂O with 0.1% HCl to suppress boronic acid dimerization .

- Fluorine Coupling Artifacts : ¹⁹F NMR splitting can arise from adjacent protons. Use decoupling or J-resolved experiments to distinguish true coupling from impurities .

- Moisture Sensitivity : Boronic acids hydrolyze to boroxines. Store samples under inert gas and acquire spectra immediately after dissolution .

Q. How does the fluorine substitution pattern influence the compound’s reactivity in nucleophilic aromatic substitution?

Answer:

- Electronic Effects : The 2,4-difluoro groups activate the ring toward nucleophilic attack at the 5-position (para to NH₂). The NH₂ group directs substitution via resonance donation .

- Steric Hindrance : Fluorine at the 2-position reduces steric bulk compared to chloro or methyl groups, enabling faster reaction rates in SNAr with thiols or amines .

- Acid Stability : The HCl salt enhances solubility in polar aprotic solvents (e.g., DMF), but freebase forms may degrade under strong acidic conditions. Monitor pH during reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

Answer:

- Crystallinity Differences : Recrystallization solvents (e.g., ethanol vs. acetone) alter melting points. Standardize protocols using USP-grade solvents .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., boroxine dimers) that skew thermal data. Compare with reference spectra from databases like PubChem .

- Cross-Validation : Replicate published synthetic methods and compare NMR shifts. Discrepancies >0.1 ppm suggest divergent intermediates or stereochemical issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.